Nonadecane-7,10,13-trione

Description

Nonadecane-7,10,13-trione is a complex terpene trilactone belonging to the ginkgolide family, primarily isolated from Ginkgo biloba. Its molecular formula is C₂₀H₂₄O₁₀, with a molecular weight of 424.40 g/mol . The structure features a hexacyclic framework (hexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadecane) substituted with three ketone groups at positions 5, 15, and 18, along with hydroxyl and methyl substituents . This compound is pharmacologically significant due to its role as a platelet-activating factor (PAF) antagonist, contributing to anti-inflammatory and neuroprotective effects .

Properties

CAS No. |

62619-53-8 |

|---|---|

Molecular Formula |

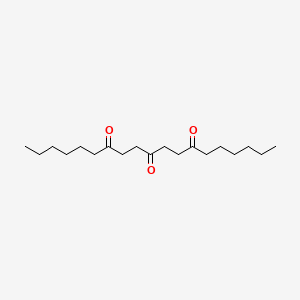

C19H34O3 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

nonadecane-7,10,13-trione |

InChI |

InChI=1S/C19H34O3/c1-3-5-7-9-11-17(20)13-15-19(22)16-14-18(21)12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

WIDUOFCTGNWULJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CCC(=O)CCC(=O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonadecane-7,10,13-trione typically involves the oxidation of nonadecane derivatives. One common method is the oxidation of nonadecane-7,10,13-triol using oxidizing agents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC). The reaction is usually carried out under controlled conditions to ensure the selective formation of the triketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalytic oxidation methods using metal catalysts such as palladium or platinum may also be employed to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Nonadecane-7,10,13-trione can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the triketone into corresponding alcohols or hydrocarbons.

Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid, PCC, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ketone groups under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nonadecane-7,10,13-trione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Nonadecane-7,10,13-trione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Nonadecane (n-Nonadecane)

Molecular Formula : C₁₉H₄₀

Molecular Weight : 268.52 g/mol

CAS Number : 629-92-5

- Structural Differences: Nonadecane is a straight-chain alkane lacking functional groups, whereas Nonadecane-7,10,13-trione is a polycyclic ketone derivative.

- Applications: Nonadecane is a volatile organic compound (VOC) found in biological tissues (e.g., breast muscle and abdominal fat) and rose absolute oil . It is nonpolar and hydrophobic, contrasting with the polar, bioactive trione.

- Physical Properties: Nonadecane has a boiling point of ~330°C and is used in industrial solvents, unlike the pharmacologically active trione .

Androst-5-ene-4,7,17-trione

Ginkgolide M

Molecular Formula : C₂₀H₂₄O₁₀

Molecular Weight : 424.40 g/mol

- Structural Similarities: Shares the hexacyclic backbone and three ketone groups with this compound.

- Key Differences: Ginkgolide M has hydroxyl groups at positions 6, 9, and 12, whereas Ginkgolide B (this compound) has hydroxyls at 6, 12, and 15. This alters pharmacokinetics and receptor binding .

Data Table: Comparative Analysis

Key Research Findings

- Bioactivity: this compound’s ketone and hydroxyl groups enhance its solubility and receptor interactions, unlike nonpolar alkanes like n-nonadecane .

- Pharmacological Contrasts: While androst triones modulate steroid pathways, ginkgolides target PAF receptors, illustrating functional divergence despite shared "trione" nomenclature .

- Structural Sensitivity: Minor substituent changes (e.g., hydroxyl positions in Ginkgolide M vs. B) significantly alter therapeutic profiles, underscoring the importance of stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.